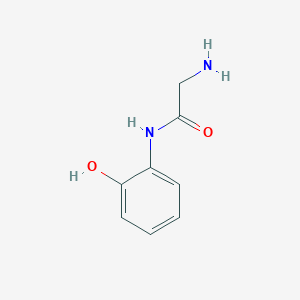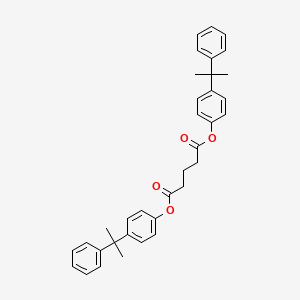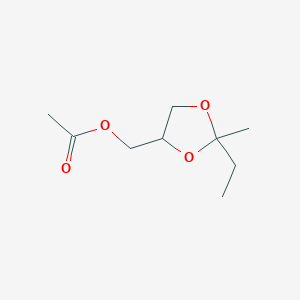
(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl acetate is an organic compound that belongs to the class of dioxolanes Dioxolanes are heterocyclic acetals with a five-membered ring containing two oxygen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl acetate typically involves the acetalization of aldehydes or ketones with ethylene glycol. The reaction is catalyzed by an acid, and the conditions often include refluxing the reactants in a suitable solvent such as toluene or benzene. The reaction can be represented as follows:
RCHO+HOCH2CH2OH→RCH(OCH2CH2O)+H2O
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous processes where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: The acetate group can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used to substitute the acetate group.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Wissenschaftliche Forschungsanwendungen
(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl acetate has several applications in scientific research:
Chemistry: It is used as a solvent and a reagent in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl acetate involves its interaction with specific molecular targets. The compound can act as a nucleophile or electrophile in various reactions, depending on the conditions. It can also form complexes with metal ions, which can influence its reactivity and biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3-Dioxolane: A simpler analog with similar structural features but without the ethyl and methyl substituents.
2-(2-(Dimethylamino)ethoxy)ethanol: Another compound with a dioxolane ring but different functional groups.
Uniqueness
(2-Ethyl-2-methyl-1,3-dioxolan-4-yl)methyl acetate is unique due to its specific substituents, which can influence its reactivity and applications. The presence of the ethyl and methyl groups can affect its solubility, stability, and interaction with other molecules.
Eigenschaften
CAS-Nummer |
69704-24-1 |
|---|---|
Molekularformel |
C9H16O4 |
Molekulargewicht |
188.22 g/mol |
IUPAC-Name |
(2-ethyl-2-methyl-1,3-dioxolan-4-yl)methyl acetate |
InChI |
InChI=1S/C9H16O4/c1-4-9(3)12-6-8(13-9)5-11-7(2)10/h8H,4-6H2,1-3H3 |
InChI-Schlüssel |
TZWOQYVOZPKULQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(OCC(O1)COC(=O)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Methyl-6,8-diphenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol](/img/structure/B14479367.png)
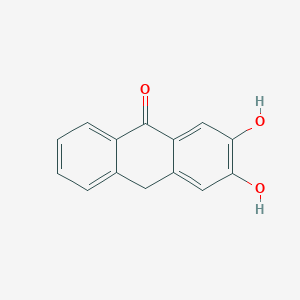
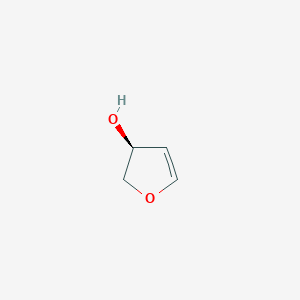
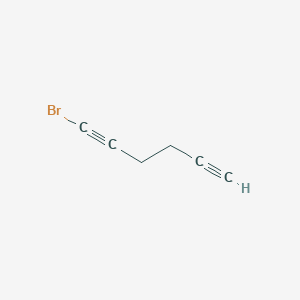
![N-[(Benzyloxy)carbonyl]-L-histidyl-L-serinamide](/img/structure/B14479386.png)

silane](/img/structure/B14479404.png)
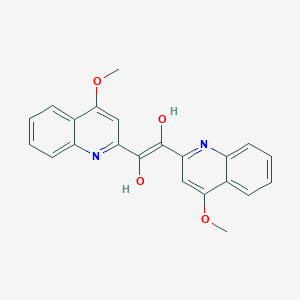

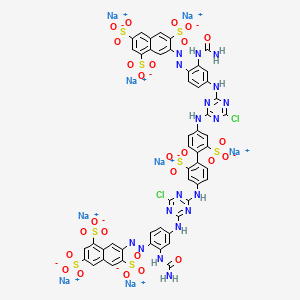
![1-[(Heptafluoropropyl)sulfanyl]-4-methylbenzene](/img/structure/B14479422.png)

